1-Isopropoxy-3-methyl-5-vinylbenzene
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Overview
Description
1-Isopropoxy-3-methyl-5-vinylbenzene is an organic compound with a unique structure that combines an isopropoxy group, a methyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-3-methyl-5-vinylbenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic esters and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Isopropoxy-3-methyl-5-vinylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Isopropoxy-3-methyl-5-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic reagents to form substituted products. The isopropoxy and vinyl groups can influence the reactivity and selectivity of these reactions by donating or withdrawing electron density from the benzene ring .
Comparison with Similar Compounds
1-Isopropoxy-4-methylbenzene: Similar structure but lacks the vinyl group.
1-Isopropoxy-3-vinylbenzene: Similar structure but lacks the methyl group.
1-Methoxy-3-methyl-5-vinylbenzene: Similar structure but has a methoxy group instead of an isopropoxy group.
Uniqueness: 1-Isopropoxy-3-methyl-5-vinylbenzene is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the isopropoxy group can enhance solubility and stability, while the vinyl group provides a site for further functionalization .
Properties
IUPAC Name |
1-ethenyl-3-methyl-5-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-6-10(4)7-12(8-11)13-9(2)3/h5-9H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVCTJLTPGMCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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